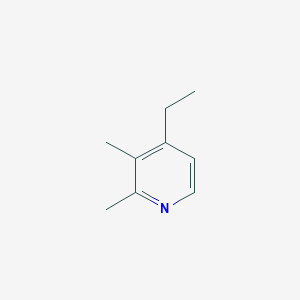
2,3-Dimethyl-4-ethylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dimethyl-4-ethylpyridine is an organic compound with the molecular formula C₉H₁₃N. It belongs to the class of alkylpyridines, which are derivatives of pyridine with alkyl substituents. This compound is characterized by the presence of two methyl groups at positions 2 and 3, and an ethyl group at position 4 on the pyridine ring. It is a colorless liquid with a distinct odor and is used in various chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,3-Dimethyl-4-ethylpyridine can be synthesized through several methods. One common method involves the alkylation of 2,3-dimethylpyridine with ethyl halides under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 2,3-Dimethylpyridine and ethyl halide (e.g., ethyl bromide or ethyl chloride).
Reaction Conditions: The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Procedure: The base deprotonates the 2,3-dimethylpyridine, generating a nucleophilic species that attacks the ethyl halide, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dimethyl-4-ethylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the alkyl groups or the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Halogenation can be achieved using halogens or halogenating agents, while nucleophilic substitution can be facilitated by strong nucleophiles like alkoxides or amines.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Piperidine derivatives.
Substitution: Halogenated or alkylated pyridine derivatives.
Aplicaciones Científicas De Investigación
2,3-Dimethyl-4-ethylpyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving pyridine metabolism and its derivatives.
Medicine: Research into potential pharmacological activities of pyridine derivatives often includes this compound.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 2,3-dimethyl-4-ethylpyridine depends on its specific application. In biological systems, pyridine derivatives can interact with enzymes and receptors, influencing various biochemical pathways. The presence of alkyl groups can affect the compound’s binding affinity and specificity for molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dimethylpyridine: Lacks the ethyl group at position 4.
4-Ethylpyridine: Lacks the methyl groups at positions 2 and 3.
2,4-Dimethylpyridine: Has methyl groups at positions 2 and 4, but no ethyl group.
Uniqueness
2,3-Dimethyl-4-ethylpyridine is unique due to the specific arrangement of its alkyl substituents, which can influence its chemical reactivity and physical properties. This unique structure can result in different biological activities and applications compared to its similar compounds.
Propiedades
Número CAS |
83504-30-7 |
|---|---|
Fórmula molecular |
C9H13N |
Peso molecular |
135.21 g/mol |
Nombre IUPAC |
4-ethyl-2,3-dimethylpyridine |
InChI |
InChI=1S/C9H13N/c1-4-9-5-6-10-8(3)7(9)2/h5-6H,4H2,1-3H3 |
Clave InChI |
QBWMKRTVDBMTHU-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C(=NC=C1)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















